molecular formula C22H14N2O3 B2818665 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one CAS No. 263563-32-2

2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one

Cat. No.: B2818665
CAS No.: 263563-32-2
M. Wt: 354.365
InChI Key: PGFRUTJOLJRWAG-UHFFFAOYSA-N
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Description

2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one is a heterocyclic compound that combines the structural features of oxadiazole and chromenone. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

The synthesis of 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one typically involves the oxidative cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes. One common method includes the use of iodine as a catalyst to facilitate the cyclization process . Industrial production methods may involve the use of microwave-accelerated solvent-free conditions to enhance the efficiency and yield of the reaction .

Mechanism of Action

The mechanism of action of 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways .

Properties

IUPAC Name

2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O3/c1-13-6-8-15(9-7-13)20-23-24-21(27-20)18-12-17-16-5-3-2-4-14(16)10-11-19(17)26-22(18)25/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFRUTJOLJRWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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